molecular formula C7H4F4 B1393079 2-(Difluoromethyl)-1,3-difluorobenzene CAS No. 91624-89-4

2-(Difluoromethyl)-1,3-difluorobenzene

Cat. No. B1393079
CAS RN: 91624-89-4
M. Wt: 164.1 g/mol
InChI Key: CIQBXJXLFJDXHE-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1,3-difluorobenzene is a compound that falls under the category of organofluorine compounds. These compounds have a wide range of applications and are used as medicines, agrochemicals, and in various fields of materials science . The introduction of fluoro-substituents into these types of molecules has a striking positive impact on their physical properties including metabolic stability, solubility, and lipophilicity .


Synthesis Analysis

The synthesis of 2-(Difluoromethyl)-1,3-difluorobenzene involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .


Molecular Structure Analysis

The molecular structure of 2-(Difluoromethyl)-1,3-difluorobenzene is influenced by the presence of the difluoromethyl group. This group acts as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups . The difluoromethyl group is considered a lipophilicity enhancing group .

Scientific Research Applications

Photocatalytic Difluoromethylation Reactions

“2-(Difluoromethyl)-1,3-difluorobenzene” can be used in photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds . These reactions have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .

Pharmaceutical Applications

The introduction of difluoromethyl groups into organic compounds has a striking positive impact on their physical properties including metabolic stability, solubility, and lipophilicity . This makes “2-(Difluoromethyl)-1,3-difluorobenzene” a valuable compound in pharmaceutical applications.

Agrochemical Applications

Similar to pharmaceutical applications, the introduction of difluoromethyl groups into agrochemical compounds can enhance their physical properties . This makes “2-(Difluoromethyl)-1,3-difluorobenzene” a useful compound in the development of agrochemicals.

Materials Science Applications

The unique properties of “2-(Difluoromethyl)-1,3-difluorobenzene” make it a valuable compound in materials science . The introduction of difluoromethyl groups can enhance the physical properties of materials, making them more durable, stable, and efficient.

Late-stage Difluoromethylation

“2-(Difluoromethyl)-1,3-difluorobenzene” can be used in late-stage difluoromethylation processes . This involves the formation of X–CF2H bonds where X is C(sp), C(sp2), C(sp3), O, N, or S .

Biomolecule Modification

An exciting application of “2-(Difluoromethyl)-1,3-difluorobenzene” is the precise site-selective installation of CF2H onto large biomolecules such as proteins . This can be used to modify the properties of these biomolecules for various research and therapeutic applications.

properties

IUPAC Name

2-(difluoromethyl)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQBXJXLFJDXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673317
Record name 2-(Difluoromethyl)-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-1,3-difluorobenzene

CAS RN

91624-89-4
Record name 2-(Difluoromethyl)-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethyl)1,3-difluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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